REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:11](=[CH:12][CH:13]=1)[CH:10]1[CH2:14][CH:6]2[CH2:7][C:8](=O)[NH:9]1.Cl>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:11](=[CH:12][CH:13]=1)[CH:10]1[CH2:14][CH:6]2[CH2:7][CH2:8][NH:9]1
|
Name
|
4-methoxy-9-aza-tricyclo[6.3.1.0*2,7*]dodeca-2,4,6-trien-10-one
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C3CC(NC(C2=CC1)C3)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
chilled in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at room temperature for 1 h and an additional hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
CUSTOM
|
Details
|
The solvent is removed
|
Type
|
ADDITION
|
Details
|
2 M NaOH solution (50 mL) is added to the residue
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture is extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts are dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
ADDITION
|
Details
|
the resulting solution is treated with oxalic acid (3 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C3CCNC(C2=CC1)C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |